2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol
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Overview
Description
2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of two 4-methoxyphenyl groups and a hydroxyl group attached to the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate β-diketone under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiproliferative activity against cancer cell lines and its potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share the 4-methoxyphenyl groups but differ in their core structure and functional groups.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar pyrimidine core but differ in their substitution patterns and biological activities.
Uniqueness
2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
802919-16-0 |
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Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol |
InChI |
InChI=1S/C20H19N3O3/c1-25-16-7-3-13(4-8-16)18-19(14-5-9-17(26-2)10-6-14)22-23-12-15(24)11-21-20(18)23/h3-12,20,22,24H,1-2H3 |
InChI Key |
BYCHPPJCPDHIJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN3C2N=CC(=C3)O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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